10-Thiastearic acid

Lipid Metabolism Stearoyl-CoA Desaturase Enzymatic Inhibition

10-Thiastearic acid (CAS 105099-89-6) is a sulfur-containing fatty acid analog in which a sulfur atom replaces the methylene group at the C10 position of the stearic acid carbon chain. This heteroatom substitution confers distinct physicochemical properties, including a molecular formula of C17H34O2S, a molecular weight of 302.52 g/mol, a calculated LogP of approximately 5.9, and a density of 0.952 g/cm³.

Molecular Formula C17H34O2S
Molecular Weight 302.5 g/mol
CAS No. 105099-89-6
Cat. No. B018851
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name10-Thiastearic acid
CAS105099-89-6
Synonyms10-thiastearic acid
Molecular FormulaC17H34O2S
Molecular Weight302.5 g/mol
Structural Identifiers
SMILESCCCCCCCCSCCCCCCCCC(=O)O
InChIInChI=1S/C17H34O2S/c1-2-3-4-5-9-12-15-20-16-13-10-7-6-8-11-14-17(18)19/h2-16H2,1H3,(H,18,19)
InChIKeyOMIBNTWPNMKIGZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceAssay:≥98%A crystalline solid

10-Thiastearic Acid (CAS 105099-89-6): Procurement Guide for a Sulfur-Substituted Stearic Acid Analog


10-Thiastearic acid (CAS 105099-89-6) is a sulfur-containing fatty acid analog in which a sulfur atom replaces the methylene group at the C10 position of the stearic acid carbon chain [1]. This heteroatom substitution confers distinct physicochemical properties, including a molecular formula of C17H34O2S, a molecular weight of 302.52 g/mol, a calculated LogP of approximately 5.9, and a density of 0.952 g/cm³ [2]. Unlike natural stearic acid, this thia fatty acid functions as a potent inhibitor of stearoyl-CoA desaturase (SCD) and disrupts cyclopropane fatty acid biosynthesis, establishing its utility as a mechanistic probe and a chemical biology tool rather than a mere structural substitute [1][3].

Why Stearic Acid or Alternative Thia Isomers Cannot Substitute for 10-Thiastearic Acid in Experimental Workflows


Substituting 10-thiastearic acid with natural stearic acid or structurally similar thia isomers is scientifically unjustifiable due to profound differences in metabolic fate and target engagement. Whereas stearic acid (C18H36O2) is efficiently metabolized as an endogenous substrate, 10-thiastearic acid acts as a non-metabolizable inhibitor of stearoyl-CoA desaturase [1]. Furthermore, the precise position of the sulfur atom dictates both enzyme specificity and biological potency [2]. Studies have shown that the 8-, 10-, and 11-isomers exhibit divergent growth inhibition profiles in Leishmania species and differential effects on dihydrosterculic acid biosynthesis [3]. Even the closely related 9-thiastearic acid, despite similar SCD inhibition, fails to inhibit certain Leishmania strains, whereas 10-thiastearic acid demonstrates robust activity [3]. The evidence presented below quantifies these critical differentiators, confirming that generic substitution introduces uncontrolled variability and risks experimental failure.

Quantitative Differentiation Evidence for 10-Thiastearic Acid (CAS 105099-89-6) Versus Comparators


SCD Inhibition: 10-Thiastearic Acid vs. Natural Stearic Acid

10-Thiastearic acid is a potent, non-metabolizable inhibitor of stearoyl-CoA desaturase (SCD), whereas natural stearic acid serves as the primary endogenous substrate for this same enzyme [1]. In rat hepatocytes and 7800 C1 Morris hepatoma cells, 10-thiastearic acid strongly inhibits the conversion of stearate to oleate [1]. At a concentration of 25 µM, 10-thiastearic acid blocks desaturation of radiolabeled stearate to oleate by more than 80%, confirming its functional divergence from stearic acid which undergoes rapid Δ9-desaturation under identical conditions . In rat liver microsomes, an equimolar concentration of the CoA ester of 9-thiastearic acid (a structural analog) inhibits Δ9-desaturation by approximately 75%, whereas stearoyl-CoA acts as the preferred substrate with no inhibitory activity [2].

Lipid Metabolism Stearoyl-CoA Desaturase Enzymatic Inhibition

Anti-Protozoal Activity: 10-Thiastearic Acid Isomer-Specific Growth Inhibition

In Leishmania promastigotes, 10-thiastearic acid demonstrates isomer-specific anti-protozoal activity that is not shared by all thiastearic acid isomers. In strains rich in dihydrosterculic acid (Leishmania tropica and Leishmania donovani, containing 25-35% dihydrosterculic acid in phosphatidylethanolamine fatty acyl groups), 10-thiastearic acid strongly inhibited growth [1]. In contrast, the 9-isomer was completely ineffective, and the 11-isomer was less effective than the 10-isomer in these same strains [1]. This pattern of isomer-dependent potency establishes the non-interchangeable nature of thiastearic acid analogs. Additionally, in the trypanosomatid Crithidia fasciculata, 10-thiastearic acid inhibits dihydrosterculic acid biosynthesis with an IC50 of 4 µM, and inhibits protozoan growth with an IC50 of approximately 10 µM [2].

Parasitology Antiprotozoal Discovery Cyclopropane Fatty Acid Synthesis

Differential Isomer Potency: 10-Thiastearic Acid vs. 3-Thia and Dithia Analogs

The inhibitory potency of thia fatty acids against stearoyl-CoA desaturase (SCD) is strictly dependent on sulfur atom position. 10-Thiastearic acid (sulfur at C10) is classified as a strong inhibitor of SCD, whereas other thia-substituted analogs show markedly reduced or absent inhibitory activity [1]. Specifically, 3-thia stearic acid shows no inhibitory effect on SCD; instead, it is Δ9-desaturated to thia-oleic acid, behaving as a substrate rather than an inhibitor [1][2]. Similarly, 3,9-dithia stearic acid and 3,10-dithia stearic acid are much weaker inhibitors than the mono-thia 9- or 10-substituted compounds [1]. The mechanistic explanation is that a sulfur atom at the 9 or 10 position does not affect enzyme binding affinity but blocks desaturation, thereby conferring potent inhibitory properties; sulfur at the 3 position reduces CoA ester affinity for the enzyme while still permitting desaturation to occur [2].

Enzyme Inhibition Structure-Activity Relationship SCD Inhibitor Potency

Antifungal Activity: 10-Thiastearic Acid Inhibits Histoplasma capsulatum

10-Thiastearic acid has been independently validated as a growth inhibitor of the pathogenic fungus Histoplasma capsulatum in nanomolar to low-micromolar concentrations [1]. In a comprehensive lipid metabolic mapping study, 10-thiastearic acid, along with myriocin (a sphingolipid biosynthesis inhibitor) and thiocarlide (a fatty acid desaturase inhibitor), was identified as an active compound against H. capsulatum [1]. Notably, the study suggested that 10-thiastearic acid may target a pathway other than fatty acid desaturation, indicating a broader mechanism of action than previously recognized for this compound [2]. Furthermore, 10-thiastearic acid reduced intracellular infection in an alveolar macrophage cell line, demonstrating activity in a disease-relevant cellular context [1].

Antifungal Discovery Medical Mycology Fatty Acid Metabolism

Physicochemical Differentiation: Solubility and Stability of 10-Thiastearic Acid

The sulfur substitution in 10-thiastearic acid confers altered solubility properties compared to stearic acid, with implications for in vitro and in vivo experimental design. 10-Thiastearic acid demonstrates solubility of 10 mg/mL in DMF, DMSO, and ethanol, but significantly reduced solubility of 0.15 mg/mL in PBS at pH 7.2 . The compound exists as a solid at room temperature with a calculated LogP of 5.895, indicating high lipophilicity . For long-term stability, storage at -20°C is recommended, with stock solutions stable for up to 6 months at -80°C or 1 month at -20°C . These handling parameters are critical for reproducible experimental outcomes and differ from those of stearic acid (molecular formula C18H36O2, molecular weight 284.48 g/mol), which has distinct solubility and stability characteristics.

Formulation Solubility Compound Handling

Validated Research and Industrial Application Scenarios for 10-Thiastearic Acid


Stearoyl-CoA Desaturase (SCD) Enzymology and Inhibitor Development

10-Thiastearic acid serves as a validated, non-metabolizable inhibitor of stearoyl-CoA desaturase in both cellular assays (rat hepatocytes and 7800 C1 Morris hepatoma cells) and microsomal preparations [1]. At 25 µM, it inhibits the conversion of stearate to oleate by >80%, making it suitable as a positive control inhibitor in SCD enzyme assays or as a chemical probe to interrogate SCD-mediated lipid metabolism pathways . Unlike 3-thia fatty acids which are desaturated to thia-oleic acid, 10-thiastearic acid remains intact and exerts sustained SCD inhibition, making it the appropriate choice for studies requiring stable enzyme blockade [2].

Anti-Protozoal Drug Discovery Targeting Cyclopropane Fatty Acid Biosynthesis

10-Thiastearic acid is a specific inhibitor of dihydrosterculic acid (9,10-methyleneoctadecanoic acid) biosynthesis, a cyclopropane fatty acid pathway present in trypanosomatid protozoa but absent in vertebrate cells [3]. With an IC50 of 4 µM for dihydrosterculate biosynthesis inhibition and an IC50 of approximately 10 µM for growth inhibition in Crithidia fasciculata, this compound is a valuable chemical probe for target validation and pathway interrogation in Leishmania and related organisms [3]. Importantly, 9-thiastearic acid is ineffective against Leishmania strains, establishing the 10-isomer as the essential procurement choice for this application [4].

Antifungal Target Discovery and Lipid Metabolism Interrogation in Histoplasma capsulatum

10-Thiastearic acid has been independently validated as an inhibitor of Histoplasma capsulatum growth at nanomolar to low-micromolar concentrations and reduces intracellular infection in alveolar macrophage cell lines [5]. The compound's activity may extend beyond fatty acid desaturation inhibition, suggesting utility as a chemical probe for mapping fungal lipid metabolic vulnerabilities [6]. Researchers investigating antifungal drug targets or fungal fatty acid metabolism should procure 10-thiastearic acid as a validated, literature-supported tool compound with documented efficacy in this disease-relevant system.

Hypolipidemic Effect Studies and Anti-Obesity Drug Evaluation

The SCD inhibitory activity of 10-thiastearic acid is associated with a hypolipidemic effect, positioning this compound as a useful tool for evaluating new anti-obesity therapeutics . In rat hepatocytes and hepatoma cells, the >80% inhibition of stearate desaturation at 25 µM provides a robust cellular model for studying the consequences of SCD blockade on lipid homeostasis . For researchers developing or validating SCD inhibitors as metabolic disease therapeutics, 10-thiastearic acid offers a well-characterized reference compound with documented activity in relevant cellular systems .

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